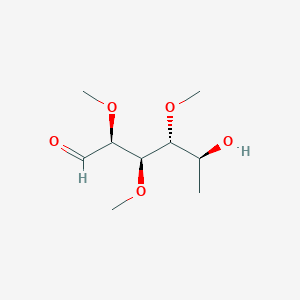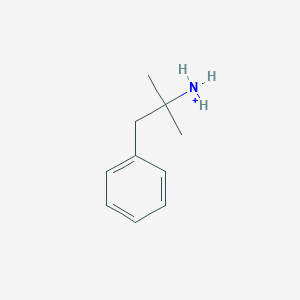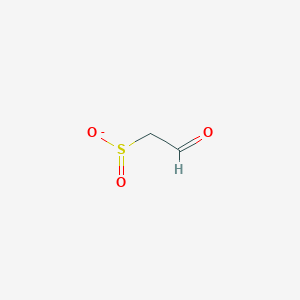
2-Sulfinoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfinoacetaldehyde(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfino group of sulfinoacetaldehyde. The major species at pH 7.3. It is a conjugate base of a sulfinoacetaldehyde.
Scientific Research Applications
Enzymatic Activity and Metabolism
Hypotaurine Aminotransferase Activity : Mammalian tissues possess hypotaurine aminotransferase activity, where one product of transamination is sulfinoacetaldehyde. This study explored the formation of isethionate from sulfinoacetaldehyde, finding no isethionate formed in vitro (Fellman et al., 1980).
Utilization in Bacteria : Paracoccus denitrificans PD1222 uses hypotaurine, which converts to sulfinoacetaldehyde, for growth. The sulfinoacetaldehyde spontaneously desulfinates to acetaldehyde and sulfite, supporting bacterial metabolism (Felux et al., 2013).
Fluorescent Probes and Detection Methods
- Sulphide Detection : A selective sulphide-trapping strategy using sulphide addition to an aldehyde, forming hemithioacetal and eventually thioacetal, involves sulfinoacetaldehyde. This method aids in creating fluorescent probes for detecting sulphides in biological contexts (Qian et al., 2011).
Chemical Reactions and Synthesis
Gem-Difluoroolefination : Difluoromethyl 2-pyridyl sulfone acts as a gem-difluoroolefination reagent for aldehydes and ketones, involving a stable fluorinated sulfinate intermediate (Zhao et al., 2010).
Julia-Kocienski Reaction : A computational study of the Julia-Kocienski olefination involving acetaldehyde and ethyl 1-phenyl-1H-tetrazol-5-yl sulfone highlighted complex mechanisms where sulfinoacetaldehyde derivatives might play a role (Legnani et al., 2015).
Cocatalyzed Enantioselective Protonation : Chiral sulfinamides, potentially involving sulfinoacetaldehyde derivatives, were used in enantioselective protonation reactions to create cycloalkanones (Beck et al., 2011).
properties
Product Name |
2-Sulfinoacetaldehyde |
|---|---|
Molecular Formula |
C2H3O3S- |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
2-oxoethanesulfinate |
InChI |
InChI=1S/C2H4O3S/c3-1-2-6(4)5/h1H,2H2,(H,4,5)/p-1 |
InChI Key |
GPIFJZBDHMKDSK-UHFFFAOYSA-M |
Canonical SMILES |
C(C=O)S(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




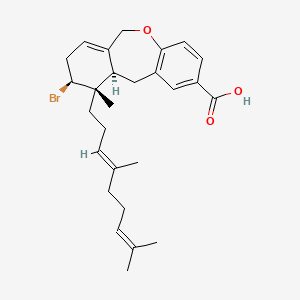
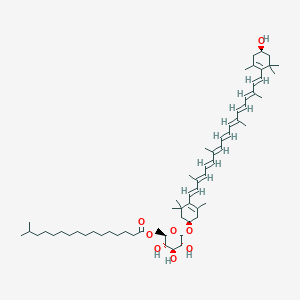
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B1262125.png)
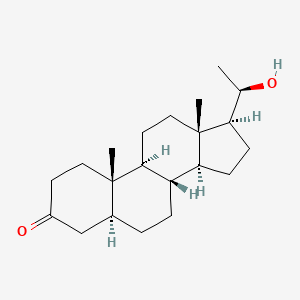
![N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1262127.png)
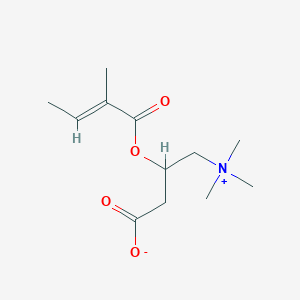
![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)
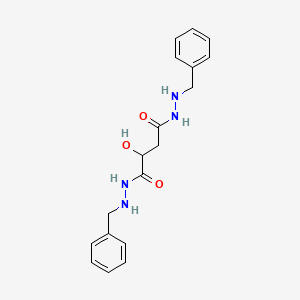
![(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1262132.png)
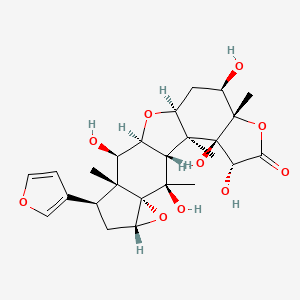
![[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide](/img/structure/B1262137.png)
